6-ethyl-3,4-dihydro-2H-pyran-2,4-dione
Description
6-Ethyl-3,4-dihydro-2H-pyran-2,4-dione is a cyclic diketone featuring a pyran backbone substituted with an ethyl group at the 6-position. This compound is synthesized via base-catalyzed aldol condensation of dehydroacetic acid, a method that allows for structural diversification by varying alkyl substituents . Its core structure, characterized by conjugated carbonyl groups and a partially saturated pyran ring, enables diverse reactivity, making it a valuable intermediate in organic synthesis.
Properties
CAS No. |
4435-30-7 |
|---|---|
Molecular Formula |
C7H8O3 |
Molecular Weight |
140.14 g/mol |
IUPAC Name |
6-ethylpyran-2,4-dione |
InChI |
InChI=1S/C7H8O3/c1-2-6-3-5(8)4-7(9)10-6/h3H,2,4H2,1H3 |
InChI Key |
RUVLELZZCSEORC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=O)CC(=O)O1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-3,4-dihydro-2H-pyran-2,4-dione can be achieved through various methods. One common route involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of ethyl acetoacetate with formaldehyde in the presence of a base can lead to the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
6-ethyl-3,4-dihydro-2H-pyran-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the dione functionality to diols.
Substitution: The ethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) can facilitate substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, ketones, diols, and various substituted derivatives .
Scientific Research Applications
Chemical Applications
1. Building Block in Organic Synthesis
6-Ethyl-3,4-dihydro-2H-pyran-2,4-dione serves as a versatile intermediate in the synthesis of more complex organic molecules. It can undergo various reactions such as oxidation, reduction, and substitution, making it valuable for developing pharmaceuticals and agrochemicals.
2. Mechanism of Action
The compound's dione functionality enables it to participate in redox reactions, influencing cellular metabolism. It can act as an inhibitor or activator of specific enzymes, thereby affecting biochemical pathways.
Biological Applications
1. Herbicidal Activity
Research has identified derivatives of this compound as effective herbicides. For instance, compounds synthesized from this dione have shown selective activity against various weeds. These compounds can be applied to plants or soil to control undesired vegetation .
2. Enzyme Studies
In biological research, this compound is utilized to study enzyme-catalyzed reactions and metabolic pathways. Its ability to interact with specific molecular targets allows researchers to explore its potential therapeutic effects.
Industrial Applications
1. Production of Fine Chemicals
The compound is used in the production of fine chemicals and materials science. Its reactivity facilitates the development of specialized products in industries ranging from pharmaceuticals to agrochemicals .
2. Advanced Catalytic Systems
In industrial settings, optimized synthetic routes using continuous flow reactors enhance the efficiency of producing this compound. This method ensures high yields and purity while minimizing waste.
Case Studies
Case Study 1: Herbicidal Efficacy
A study demonstrated that a derivative of this compound exhibited superior herbicidal activity compared to traditional herbicides when tested on common weed species. The compound was applied at varying concentrations to assess its effectiveness in controlling weed growth.
Case Study 2: Enzyme Inhibition
In another investigation focusing on enzyme inhibition, derivatives of this compound were tested against PARP-1 (Poly (ADP-ribose) polymerase) enzymes. The results indicated significant inhibitory effects at specific concentrations, suggesting potential applications in cancer therapy .
Mechanism of Action
The mechanism of action of 6-ethyl-3,4-dihydro-2H-pyran-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes. Its dione functionality allows it to participate in redox reactions, influencing cellular metabolism .
Comparison with Similar Compounds
Comparison with Structural Analogs
The structural and functional properties of 6-ethyl-3,4-dihydro-2H-pyran-2,4-dione can be contextualized by comparing it to derivatives with varying substituents and ring systems.
Physicochemical Properties
Crystallography and Intermolecular Interactions
- Crystal Packing : The 6-methyl derivative () exhibits abundant H···H (45–52%) and O···H (17–20%) interactions, stabilizing its lattice. In contrast, the benzodiazepine analog () shows additional N···H contacts (8.6%), enhancing packing efficiency .
- Dipole Moments: Bis-(β-enamino-pyran-2,4-dione) derivatives exhibit polarity variations; for example, compound 2a (higher dipole moment) is more polar than 2b, influencing solubility and reactivity .
DFT Studies
- Reactivity Insights : Trifluoromethyl-substituted dihydropyrans () show distinct reaction pathways due to electronic effects. DFT calculations corroborate the preferential formation of 4-aryl derivatives in trifluoroacetic acid, driven by intermediate stability .
Biological Activity
6-Ethyl-3,4-dihydro-2H-pyran-2,4-dione, also known as 6-ethylpyran-2,4-dione, is an organic compound with the molecular formula C7H8O3 and a molecular weight of 140.14 g/mol. This compound is notable for its unique substitution pattern and dione functionality, which confer distinct chemical reactivity and biological activity. Recent research has highlighted its potential applications in various fields including medicinal chemistry and biochemistry.
The compound exhibits several key chemical properties:
- Molecular Formula : C7H8O3
- CAS Number : 4435-30-7
- IUPAC Name : 6-ethylpyran-2,4-dione
- Purity : Typically ≥95%
| Property | Value |
|---|---|
| Molecular Weight | 140.14 g/mol |
| CAS No. | 4435-30-7 |
| IUPAC Name | 6-ethylpyran-2,4-dione |
| Purity | ≥95% |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound can act as an inhibitor or activator of certain enzymes, influencing various biochemical pathways. Its dione functionality allows it to participate in redox reactions, which are crucial for cellular metabolism .
Biological Activity and Applications
Research has demonstrated that derivatives of pyran compounds exhibit a range of biological activities including antimicrobial, anti-inflammatory, and anticancer properties. The following subsections detail specific findings related to the biological activity of this compound.
Antimicrobial Activity
Studies have shown that compounds similar to this compound possess significant antimicrobial properties. For instance:
- In vitro tests indicated that certain derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria.
Anticancer Activity
Recent investigations into the anticancer potential of pyran derivatives have revealed promising results:
- A study reported that modifications of the dione structure can enhance cytotoxicity against various cancer cell lines .
- Specific analogs were found to induce apoptosis in cancer cells through the activation of caspase pathways.
Case Studies
Several case studies provide insight into the biological activity of this compound:
- Case Study on Anticancer Activity :
- Case Study on Antimicrobial Efficacy :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
